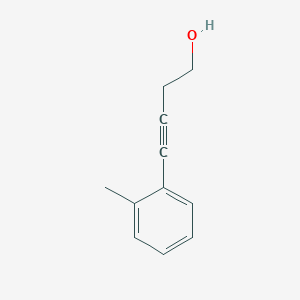

4-(2-Methylphenyl)but-3-YN-1-OL

Description

Significance of Alkynol Architectures in Chemical Transformations

The utility of propargylic alcohols stems from the reactivity of both the alkyne and the alcohol functional groups. nih.gov This dual reactivity allows for a diverse array of transformations, making them popular starting materials for synthesizing more complex molecules. rsc.org The alkyne moiety can undergo addition reactions, cyclizations, and coupling reactions, while the alcohol group can be oxidized, substituted, or act as a directing group.

Propargylic alcohols are precursors to key structural motifs found in natural products and pharmaceutical agents. rsc.org Their ability to be converted into α,β-unsaturated aldehydes and ketones through rearrangement reactions is a testament to their synthetic power. wikipedia.orgwikipedia.org Furthermore, transition metal catalysis, particularly with gold and ruthenium, has unlocked a vast landscape of selective transformations for propargylic alcohols, often proceeding under mild conditions. wikipedia.orgucl.ac.uk These reactions include nucleophilic substitutions, cycloisomerizations, and redox isomerizations, highlighting the broad synthetic potential of the alkynol framework. wikipedia.org

Overview of Research Trajectories in Butynol (B8639501) Chemistry

Within the broader class of propargylic alcohols, butynols—four-carbon alcohol structures containing an alkyne—are of significant interest. Research in this area often focuses on their synthesis and subsequent transformations into other valuable compounds. A common industrial synthesis route for the simplest propargyl alcohol involves the copper-catalyzed addition of formaldehyde (B43269) to acetylene, a process that also serves as a basis for producing butynediol. wikipedia.org More generally, propargylic alcohols can be synthesized through the nucleophilic addition of terminal alkynes to aldehydes and ketones. nih.gov

A key reaction trajectory for substituted butynols, as with other secondary and tertiary propargylic alcohols, is the Meyer-Schuster rearrangement. wikipedia.orgwikipedia.orgorganicreactions.org This acid-catalyzed isomerization converts the propargylic alcohol into an α,β-unsaturated carbonyl compound. organicreactions.org Initially requiring harsh acidic conditions, modern methods now employ a range of milder catalysts, including transition metals (gold, ruthenium) and various Lewis acids, which has significantly broadened the reaction's applicability and functional group tolerance. rsc.orgucl.ac.ukorganicreactions.org This rearrangement is a highly atom-economical method for creating enones and enals, which are themselves important building blocks in organic synthesis. organicreactions.org

Contextualization of 4-(2-Methylphenyl)but-3-yn-1-ol within Alkynol Research

The compound this compound belongs to the family of aryl-substituted primary propargylic alcohols. While specific research on this particular molecule is not extensively documented in publicly available literature, its chemical behavior can be contextualized by examining related structures. Its close analog, 4-phenylbut-3-yn-1-ol, is a known compound used in synthetic chemistry. nih.gov

The structure of this compound is notable for the presence of a 2-methylphenyl (ortho-tolyl) group attached to the alkyne. This substituent is expected to influence the compound's reactivity in several ways compared to its unsubstituted phenyl counterpart. The ortho-methyl group introduces steric hindrance around the triple bond, which could affect the approach of reagents or catalysts. Electronically, the methyl group is weakly electron-donating, which can modulate the electron density of the aromatic ring and the adjacent alkyne.

Given its structure as a primary propargylic alcohol, this compound would not be expected to undergo a classical Meyer-Schuster rearrangement, which typically requires secondary or tertiary alcohols. wikipedia.org However, it serves as a valuable scaffold for other transformations. For instance, it could be a substrate in cyclization reactions, where the alkyne and another part of the molecule react to form a ring system. mdpi.com The aryl group makes it a candidate for arylative cyclizations to produce complex heterocyclic structures. researchgate.net Furthermore, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, and the terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira coupling, to form more complex carbon skeletons. The specific substitution pattern of the aryl ring offers a handle to study the electronic and steric effects on these fundamental transformations of propargylic alcohols.

Compound Information Tables

Table 1: Physical and Chemical Properties of Related Compounds.

This table presents data for compounds structurally related to this compound, for which public data is available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-(4-Methylphenyl)-3-buten-1-ol | 24165-63-7 | C₁₁H₁₄O | 162.23 | 253 sigmaaldrich.comsigmaaldrich.com |

| 4-Phenylbut-3-yn-1-ol | 10229-11-5 | C₁₀H₁₀O | 146.19 | Not available |

| (1R,2R)-2-methyl-1-(4-methylphenyl)but-3-en-1-ol | 83173-76-6 | C₁₂H₁₆O | 176.25 | Not available |

| 4-Phenyl-3-buten-1-ol | 937-58-6 | C₁₀H₁₂O | 148.205 | 99-101 (12 mmHg) lookchem.com |

| 2-Buten-1-ol | 504-61-0 | C₄H₈O | 72.11 | 121-122 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93679-45-9 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-(2-methylphenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C11H12O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,12H,5,9H2,1H3 |

InChI Key |

XNJGHWYOLLBVTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C#CCCO |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 4 2 Methylphenyl but 3 Yn 1 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a hub of reactivity, readily participating in various addition and coupling reactions.

[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Click Chemistry)

The terminal alkyne of 4-(2-methylphenyl)but-3-yn-1-ol is an excellent substrate for [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction involves the coupling of the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. The CuAAC reaction is known for its high yields, mild reaction conditions, and remarkable regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.govwikipedia.org

The general transformation can be represented as follows:

This compound + R-N₃ --(Cu(I) catalyst)--> 1-(4-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl)ethanol

This reaction's efficiency and functional group tolerance have made it a powerful tool for synthesizing complex molecules and functional materials. nih.govnih.gov While the thermal Huisgen 1,3-dipolar cycloaddition can also produce triazoles, it often requires elevated temperatures and results in a mixture of regioisomers. organic-chemistry.orgwikipedia.org In contrast, the copper-catalyzed version offers a significant rate acceleration and proceeds with high specificity. organic-chemistry.org

Hydroboration and Other Addition Reactions to the Triple Bond

The triple bond of this compound can undergo various addition reactions. Nucleophilic addition reactions, for instance, occur due to the electrophilic nature of the triple bond, where a nucleophile attacks one of the carbon atoms of the alkyne. wikipedia.org

Hydroboration-oxidation is a key addition reaction that converts the alkyne to a carbonyl compound or an alcohol, depending on the reaction conditions and the subsequent workup. The hydroboration of a terminal alkyne with a borane (B79455) reagent, followed by oxidation (commonly with hydrogen peroxide in a basic medium), typically yields an aldehyde. This reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the alkyne, and the subsequent oxidation replaces the boron with a hydroxyl group. Tautomerization of the resulting enol leads to the final aldehyde product.

A summary of the hydroboration-oxidation of a terminal alkyne:

R-C≡CH + BH₃ → (R-CH=CH)₃B --(H₂O₂, NaOH)--> R-CH₂-CHO

Halogenation Processes (e.g., Iodination)

The terminal alkyne can undergo halogenation reactions. For instance, iodination can be achieved to form an iodoalkyne. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine to convert terminal alkynes to the corresponding iodoalkynes. acs.org This reaction is a robust method for introducing an iodine atom at the terminus of the alkyne, which can then be used in further synthetic manipulations.

Cross-Coupling Reactions at the Alkyne Terminus

The terminal alkyne of this compound is a valuable participant in various cross-coupling reactions, with the Sonogashira coupling being a prominent example. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org

The general scheme for a Sonogashira coupling is as follows:

R¹-X + H-≡-R² --([Pd] cat., [Cu] cat., base)--> R¹-≡-R²

Where R¹ is an aryl or vinyl group, X is a halide, and R² is an organic substituent. wikipedia.org

The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org The use of an amine base is common to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

Reactions Involving the Primary Alcohol Group

The primary alcohol functionality of this compound offers another site for chemical modification, primarily through oxidation.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 4-(2-methylphenyl)but-3-yn-1-al. Various oxidizing agents can be employed for this transformation. Milder oxidizing agents are typically chosen to prevent over-oxidation to the carboxylic acid.

| Reagent | Product | Notes |

| Pyridinium (B92312) chlorochromate (PCC) | 4-(2-methylphenyl)but-3-yn-1-al | A common and effective reagent for the selective oxidation of primary alcohols to aldehydes. |

| Dess-Martin periodinane (DMP) | 4-(2-methylphenyl)but-3-yn-1-al | A mild and selective oxidizing agent that is often used for sensitive substrates. |

| Swern oxidation | 4-(2-methylphenyl)but-3-yn-1-al | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, followed by the addition of a hindered base. |

This oxidation provides a route to an α,β-unsaturated aldehyde, a valuable intermediate in organic synthesis.

Etherification and Esterification

The primary alcohol functionality of this compound is readily amenable to standard etherification and esterification reactions. These transformations are fundamental for protecting the hydroxyl group or for installing functionalities that can modulate the compound's biological or material properties.

Etherification typically proceeds via the Williamson ether synthesis. The alcohol is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The reaction is generally efficient for primary alcohols.

Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. More commonly, for higher yields and milder conditions, the alcohol is treated with a more reactive acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.

Furthermore, enzymatic methods offer a pathway to highly enantioselective esterification. For instance, studies on analogous systems like (E)-4-phenylbut-3-en-2-ol have shown that lipases can be effective biocatalysts for transesterification reactions using acyl donors such as vinyl esters. mdpi.com This approach allows for the kinetic resolution of racemic alcohols, yielding esters and unreacted alcohol in high enantiomeric excess. mdpi.com The preference for which enantiomer reacts is often predictable by Kazlauskas' rule. mdpi.com

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Etherification | 1. NaH, THF, 0 °C to RT2. R-X (e.g., CH₃I, BnBr) | Alkyl or Benzyl (B1604629) Ether |

| Esterification | R-COOH, H₂SO₄ (cat.), Toluene, Dean-Stark | Carboxylate Ester |

| Acylation | R-COCl, Pyridine, CH₂Cl₂, 0 °C to RT | Carboxylate Ester |

Derivatization for Conjugate Additions

To utilize this compound in conjugate addition reactions, it must first be derivatized to generate a suitable Michael acceptor. The native structure lacks the requisite α,β-unsaturated system for such reactivity. The most direct pathway involves the oxidation of the primary alcohol.

Oxidation of the butynol (B8639501) using a mild reagent like pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based protocol would yield the corresponding propargyl aldehyde. This aldehyde is a key intermediate but is not yet a typical Michael acceptor. To create the necessary conjugated system, a subsequent reaction, such as a condensation or olefination, is required.

Alternatively, a more common strategy in related systems involves the formation of an α,β-unsaturated ketone (enone). For example, a related compound, 4-(p-tolyl)-3-buten-2-one, is known to participate in the Reformatsky reaction, a type of conjugate addition, with ethyl α-bromopropionate to form β-hydroxy esters. chemicalbook.com This demonstrates that converting the butynol scaffold into a conjugated enone renders it susceptible to nucleophilic attack at the β-position.

Table 2: Plausible Derivatization Pathway for Conjugate Addition

| Step | Transformation | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation | PCC, CH₂Cl₂ | 4-(2-Methylphenyl)but-3-ynal |

| 2 | Hydration/Rearrangement | H₂SO₄, H₂O, HgSO₄ | 4-(2-Methylphenyl)-4-oxobutanal |

Cascade and Multi-Component Reactions Integrating the Butynol Scaffold

The combination of the alkyne and alcohol functionalities within the this compound framework enables its participation in powerful cascade and multi-component reactions, allowing for the rapid construction of complex molecular architectures.

Propargyl/Allenyl Isomerization Processes

Propargyl alcohols and their derivatives can undergo rearrangement to form valuable allenyl structures. Research on similar (Z)-2-en-4-yn-1-ols demonstrates a method to prepare 4-allenyl-oxazolines through a sequence involving nucleophilic attack of the hydroxyl group on trichloroacetonitrile, followed by cyclization and a crucial propargyl/allenyl isomerization step. acs.orgnih.gov

The proposed mechanism involves the formation of a cyclic intermediate which, under basic conditions (e.g., DBU), undergoes isomerization to the thermodynamically stable allene. acs.org This process is highly sensitive to the electronic nature of the substituents on the aromatic ring. acs.org While electron-withdrawing groups can facilitate the reaction, electron-donating groups may complicate the product mixture, potentially inhibiting the cyclization or isomerization steps. acs.org

Table 3: Example of Propargyl/Allenyl Isomerization in a Related System

| Starting Material Class | Reagents | Key Transformation | Finding |

|---|

Electrophilic Cyclization Reactions

The alkyne in this compound can act as an internal nucleophile in electrophile-induced cyclization reactions. The reaction is initiated by the addition of an electrophile (E⁺), such as I⁺ (from I₂ or NIS), Hg(II), or Au(I)/Pt(II), to the alkyne. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne intermediate to form a cyclic ether.

The regioselectivity of this cyclization is governed by factors including Baldwin's rules and the nature of the catalyst. For this compound, a 5-exo-dig cyclization is generally favored, which would lead to the formation of a five-membered dihydrofuran ring. This process can generate significant molecular complexity in a single step, incorporating the electrophile into the final structure.

Table 4: Predicted Outcome of Electrophilic Iodocyclization

| Substrate | Electrophile Source | Predicted Cyclization Mode | Product Class |

|---|

Ring-Closing Metathesis for Cycloalkenylsiloxane Formation

Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures. To create a cycloalkenylsiloxane from this compound, the molecule must first be derivatized to contain both a silicon tether and at least two alkene functionalities.

A plausible synthetic route involves the silylation of the primary alcohol with a dialkenylsilyl halide, such as diallyldichlorosilane, to form a diallylsilyl ether intermediate. This intermediate, now containing two terminal alkene groups, can undergo RCM. The use of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would facilitate the intramolecular metathesis of the two allyl groups to form a cyclic alkenylsiloxane. Studies on the RCM of dialkenyldisilacycloalkanes have successfully produced fused bicyclic and tricyclic silanes, demonstrating the viability of this approach for constructing complex silicon-containing rings. researchgate.netnih.gov

Table 5: Proposed Synthetic Route to a Cycloalkenylsiloxane via RCM

| Step | Transformation | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Silylation | Diallyldichlorosilane, Et₃N | Diallyl(4-(2-methylphenyl)but-3-yn-1-oxy)silane |

Functional Group Compatibility and Chemo-, Regio-, and Stereoselectivity in Transformations

The synthetic utility of this compound is greatly influenced by the selective reactivity of its functional groups under various reaction conditions.

Functional Group Compatibility and Chemoselectivity : The three primary functional groups—hydroxyl, alkyne, and aromatic ring—exhibit distinct reactivities that can be selectively addressed. For example, the hydroxyl group can be acylated or silylated under basic or neutral conditions without affecting the alkyne or aromatic ring. Conversely, the alkyne can be selectively hydrated or involved in metal-catalyzed cyclizations under conditions that leave the alcohol untouched, provided it is not positioned to participate intramolecularly. In RCM reactions, the choice of catalyst is critical; modern ruthenium catalysts are known for their high tolerance of functional groups like alcohols and esters. nih.gov

Regioselectivity : Regioselectivity is a key consideration in reactions involving the alkyne. In electrophilic cyclizations, the choice between an exo or endo cyclization path determines the size of the resulting ring. For this compound, a 5-exo-dig pathway is generally preferred over a 6-endo-dig closure, leading to five-membered rings. In other reactions, such as the hydration of the alkyne, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) will determine whether a methyl ketone or an aldehyde is formed.

Stereoselectivity : The generation of new stereocenters can be controlled through various strategies. The most prominent example is the use of enzymatic catalysis for the esterification of the alcohol, which can resolve a racemic mixture into its constituent enantiomers with high fidelity. mdpi.com In RCM, the geometry (E/Z) of the newly formed double bond is often controlled by the catalyst and reaction conditions. nih.gov Furthermore, reactions on derivatives of the butynol can proceed with high diastereoselectivity depending on the existing stereocenters and the reagents used.

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium hydride |

| Methyl iodide |

| Ethyl bromide |

| Pyridine |

| Triethylamine |

| (E)-4-Phenylbut-3-en-2-ol |

| Vinyl propionate |

| Diisopropyl ether (DIPE) |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane |

| 4-(p-Tolyl)-3-buten-2-one |

| Ethyl α-bromopropionate |

| Trichloroacetonitrile |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Iodine (I₂) |

| Diallyldichlorosilane |

| Grubbs Catalyst |

This compound: A Versatile Building Block in Advanced Organic Synthesis

The chemical compound this compound, a member of the butynol family, is emerging as a significant and versatile building block in the field of advanced organic synthesis. Its unique structure, featuring a terminal alkyne, a hydroxyl group, and a substituted aromatic ring, provides multiple reactive sites for the construction of complex molecular architectures. This article explores the diverse applications of this compound in the synthesis of various organic molecules, the development of novel catalytic systems, and its potential in the generation of functional libraries.

Applications in Advanced Organic Synthesis As a Versatile Building Block

The strategic placement of a terminal alkyne and a primary alcohol in 4-(2-methylphenyl)but-3-yn-1-ol makes it a highly valuable precursor for a wide array of chemical transformations. This bifunctionality allows for sequential or one-pot reactions to build molecular complexity efficiently.

The inherent reactivity of the alkyne and hydroxyl functionalities allows for the construction of a variety of important organic structures.

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.com The terminal alkyne of this compound is an ideal handle for the synthesis of 1,2,3-triazoles through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted triazoles. While specific examples with this compound are not extensively documented, the general applicability of the CuAAC reaction suggests its potential in this context.

Similarly, the propargylic alcohol moiety can be leveraged for the synthesis of oxazolines. Although various methods exist for oxazoline (B21484) synthesis, those starting from propargylic precursors are of significant interest. nih.gov The reaction of the hydroxyl group and the adjacent alkyne can be orchestrated to form the oxazoline ring, often through transition-metal catalysis.

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Heterocycle | General Synthetic Approach | Potential Reactant |

|---|---|---|

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097) (R-N₃) |

Furan (B31954) and thiophene (B33073) rings are prevalent in natural products and materials science. slideshare.netorganic-chemistry.org The carbon backbone of this compound can be manipulated to serve as a precursor for these five-membered heterocycles. For instance, the Paal-Knorr synthesis, a classic method for constructing furans and thiophenes, proceeds from 1,4-dicarbonyl compounds. wikipedia.org While not a direct precursor, this compound could be converted to the necessary 1,4-dicarbonyl intermediate through a series of established transformations, such as hydration of the alkyne and oxidation of the alcohol.

More direct methods involving the cyclization of functionalized alkynes are also known. organic-chemistry.org For example, electrophile-induced cyclization or transition-metal-catalyzed reactions of butynol (B8639501) derivatives can lead to substituted furans. organic-chemistry.org Similarly, the reaction of appropriate precursors derived from this compound with sulfur-transfer reagents can yield thiophenes. organic-chemistry.org

The synthesis of polyenes, molecules with multiple conjugated double bonds, is of great interest due to their prevalence in natural products and their unique electronic properties. nih.gov Iterative cross-coupling strategies have emerged as powerful tools for the controlled synthesis of polyenes. The terminal alkyne of this compound can participate in various cross-coupling reactions, such as the Sonogashira coupling, to extend the carbon chain and introduce new double bonds after subsequent reduction.

Allenes, compounds with two cumulative double bonds, are another class of valuable synthetic intermediates. nih.gov Propargylic alcohols are well-known precursors to allenes through various methods, including rearrangement reactions and nucleophilic substitution with hydride reagents. nih.govorganic-chemistry.orgacs.org The hydroxyl group of this compound can be activated and displaced to generate the corresponding allene.

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of macrocycles and oligomers. The hydroxyl and alkyne groups can undergo intermolecular reactions, such as esterification or etherification followed by coupling of the alkyne termini, to form large ring structures. Alternatively, controlled oligomerization can be achieved by sequential reactions of the two functional groups. These macrocyclic and oligomeric structures have potential applications in host-guest chemistry, materials science, and as complex molecular scaffolds.

Butynol substrates, including this compound, are valuable tools for the development and screening of new catalytic systems. The reactivity of the alkyne and alcohol functionalities can be exploited to test the efficacy and selectivity of newly designed transition-metal catalysts for a variety of transformations, including cyclizations, couplings, and rearrangements. nih.gov The steric and electronic properties imparted by the 2-methylphenyl group can influence the outcome of these catalytic reactions, providing valuable insights into the catalyst's performance and mechanism.

The generation of functional libraries of small molecules is a key strategy in drug discovery and chemical biology. The multiple reactive sites on this compound—the aromatic ring, the alkyne, and the hydroxyl group—make it an excellent scaffold for combinatorial synthesis. Each of these sites can be independently functionalized to create a diverse collection of related compounds. For example, the aromatic ring can undergo electrophilic substitution, the hydroxyl group can be esterified or etherified, and the alkyne can participate in cycloadditions or coupling reactions. This multi-directional derivatization allows for the rapid generation of a library of compounds with a wide range of structural and functional diversity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3-Triazole |

| Oxazoline |

| Furan |

| Thiophene |

| Polyene |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-(2-Methylphenyl)but-3-yn-1-ol (C₁₁H₁₂O), the expected exact mass would be approximately 160.0888 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition.

The mass spectrum would also show a characteristic fragmentation pattern. Common fragmentation pathways for this molecule could include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the bond between the two methylene (B1212753) groups.

Fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, alkyne, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions. For example, during the synthesis of this compound, the appearance of the characteristic alkyne and hydroxyl absorption bands and the disappearance of the starting material's functional group bands would indicate the successful formation of the desired product.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

The analysis of derivatives is a common and powerful strategy in chemical crystallography. For instance, the molecular structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a related derivative, has been elucidated using single-crystal X-ray diffraction. researchgate.net In this particular study, the compound was crystallized and its structure determined, revealing key supramolecular features, such as the formation of hexameric clusters connected by hydroxy-O—H⋯O(hydroxy) hydrogen bonds. researchgate.net The study also detailed the planarity of the nitro group relative to the benzene (B151609) ring. researchgate.net

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to obtain a high-quality single crystal of the compound or a suitable derivative.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is meticulously recorded.

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

For chiral molecules, determining the absolute configuration is crucial. X-ray crystallography is one of the most reliable methods for this purpose. nih.gov The technique of co-crystallization with a chiral auxiliary or the use of anomalous dispersion effects can allow for the unambiguous assignment of the absolute stereochemistry of a chiral center. nih.gov

A study on (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, while not a direct alkyne, demonstrates the detailed structural information obtainable. researchgate.net The analysis provided precise bond lengths, bond angles, and details of the crystal packing, including intramolecular hydrogen bonds. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related Derivative

This table represents typical data obtained from a single-crystal X-ray diffraction experiment, based on a related structure.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 17.0042(18) |

| b (Å) | 11.5826(13) |

| c (Å) | 14.0514(15) |

| V (ų) | 2767.5(5) |

| Z | 8 |

| R1 | 0.0449 |

| wR2 | 0.0980 |

This data is illustrative and based on the crystal structure of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable tools for the separation, purification, and assessment of the purity of this compound and its intermediates. The choice of technique depends on the scale of the separation and the required level of purity.

Flash Chromatography

For the purification of multi-gram quantities of synthetic products, flash chromatography is a commonly employed technique. It is a rapid form of preparative column chromatography that uses moderate pressure to drive the solvent through the stationary phase, typically silica (B1680970) gel.

In the synthesis of related alkynols, such as 1-(4-Bromophenyl)-4-(p-tolyl)but-3-yn-1-ol, purification is achieved using flash chromatography on a silica gel column. The separation is optimized by selecting an appropriate solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of compounds like this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. Analytical data for the related compound 4-Phenylbut-3-yn-1-ol is available, including HPLC information. bldpharm.com

A typical HPLC system consists of:

A high-pressure pump to deliver the mobile phase.

An injector to introduce the sample.

A column packed with a stationary phase (e.g., C18-silica).

A detector (e.g., UV-Vis) to monitor the eluting components.

The retention time, the time it takes for a compound to pass through the column, is a characteristic feature used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.

Table 2: Typical Chromatographic Conditions for Analysis of Related Phenylbutynols

This table provides an example of typical conditions that could be adapted for the analysis of this compound.

| Parameter | Flash Chromatography | HPLC |

| Stationary Phase | Silica Gel (230-400 mesh) | C18 Reverse-Phase Column |

| Mobile Phase | Ethyl Acetate/Hexane Gradient | Acetonitrile/Water Gradient |

| Detection | TLC with UV visualization | UV Detector (e.g., at 254 nm) |

| Application | Preparative Purification | Analytical Purity Assessment |

The synthesis of 4-(trimethylsilyl)-3-butyn-1-ol, another related compound, involves purification by distillation under reduced pressure, which is another common technique for purifying thermally stable liquids. orgsyn.org The purity of the resulting product is then often confirmed by spectroscopic methods like NMR. orgsyn.org

Computational and Theoretical Investigations of 4 2 Methylphenyl but 3 Yn 1 Ol Chemistry

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions. By modeling the interactions between molecules at an atomic level, researchers can identify the most likely routes for a reaction to proceed, including the formation of transient intermediate structures and the overcoming of energy barriers.

The activation energy is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. Computational methods, particularly density functional theory (DFT), are employed to calculate these energy barriers. mdpi.com For reactions involving alkynes like 4-(2-methylphenyl)but-3-yn-1-ol, such as cycloadditions or transition-metal-catalyzed transformations, calculating the activation energies of various potential pathways helps in understanding which reaction is kinetically favored. For instance, in a hypothetical cyclization reaction, different modes of ring closure would be modeled, and their respective activation energies would be compared. The pathway with the lowest activation energy is generally the one that is most likely to be observed experimentally. These calculations can be performed using various functionals and basis sets to ensure the accuracy of the results. mdpi.com

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method |

| Hypothetical Intramolecular Cyclization (Path A) | 25.4 | DFT/B3LYP/6-31G(d) |

| Hypothetical Intramolecular Cyclization (Path B) | 32.1 | DFT/B3LYP/6-31G(d) |

| Metal-Catalyzed Addition (Generic) | 18.9 | DFT/M06/def2-TZVP |

This table is illustrative and based on typical values for similar reactions; specific experimental data for this compound is not available in the search results.

The transition state is a fleeting, high-energy configuration of atoms that occurs at the peak of the reaction energy profile. Identifying the geometry and energetic properties of the transition state is fundamental to understanding a reaction's mechanism. Computational analysis allows for the precise characterization of these transient structures. For reactions involving this compound, transition state analysis can reveal the nature of bond-breaking and bond-forming processes. For example, in an addition reaction to the alkyne, the transition state geometry would show the incoming reagent approaching the carbon-carbon triple bond and the initial stages of new bond formation. The synchronicity of these events, whether they occur in a concerted or stepwise manner, can be determined through these computational investigations.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Many chemical reactions can yield multiple products, and predicting which product will be favored is a key challenge. Computational models are invaluable for predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) of chemical transformations. For an unsymmetrical alkyne like this compound, the addition of a reagent across the triple bond can result in two different regioisomers. By calculating the energies of the transition states leading to each regioisomer, chemists can predict which one will be the major product. Similarly, if new stereocenters are formed during a reaction, the relative energies of the different stereoisomeric products and the transition states leading to them can be computed to predict the stereochemical outcome.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is crucial for explaining its reactivity. Computational methods provide a detailed picture of the electronic structure and bonding in this compound. Natural Bond Orbital (NBO) analysis, for instance, can be used to examine the delocalization of electrons and the nature of the orbitals involved in bonding. mdpi.com For this compound, this analysis would shed light on the electronic character of the alkyne and the influence of the 2-methylphenyl group on the triple bond's reactivity. The calculated atomic charges and orbital energies can help to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting how it will interact with other reagents. The steric and electronic effects of substituents on the aromatic ring can also be quantified through these computational studies. nih.gov

| Atomic Center | Calculated NBO Charge |

| C (alkyne, internal) | -0.25 |

| C (alkyne, terminal) | -0.18 |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.45 |

This table is illustrative and based on general principles of electron distribution in similar functional groups; specific calculations for this compound are not available in the search results.

Molecular Dynamics and Docking Simulations for Interaction Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the interactions between a molecule and its environment, such as a solvent or a biological macromolecule like a protein. MD simulations can model the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with surrounding molecules. rsc.orgmdpi.com This is particularly relevant for understanding its behavior in solution or within a crystal lattice. rsc.org

Molecular docking, on the other hand, is used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. mdpi.com If this compound were being investigated as a potential ligand for a protein, docking simulations would be used to predict how it fits into the protein's binding site. These simulations calculate a "docking score," which is an estimate of the binding affinity. This information is invaluable in fields such as drug discovery for identifying potential drug candidates. mdpi.commdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Transformations and Reaction Scopes

The reactivity of the terminal alkyne and the hydroxyl group in 4-(2-methylphenyl)but-3-yn-1-ol opens avenues for a wide range of chemical transformations. Future research is poised to expand the synthetic utility of this and related aryl-substituted butynols.

One key area of exploration is the development of novel catalytic systems for alkyne functionalization. nih.govnih.gov Direct functionalization of the C-H bond of the terminal alkyne is a powerful method for constructing complex molecular architectures. nih.govrsc.org Research into metal-free C(sp)-H functionalization of alkynes to produce valuable intermediates like diaryl 1,2-diketones is a promising green chemistry approach. rsc.org

Furthermore, gold-catalyzed activation of the alkyne bond can facilitate a variety of nucleophilic additions, leading to the synthesis of diverse functionalized molecules. uni-heidelberg.de The development of recyclable catalysts, such as those based on nanoparticles or supported on materials like silica (B1680970) or graphitic carbon, will be crucial for making these transformations more sustainable and economically viable. nih.govnih.gov

The hydroxyl group offers another site for derivatization. For instance, it can be used to synthesize propargylic alcohol derivatives, which are precursors for further enantioselective substitutions. acs.org The interplay between the alkyne and hydroxyl functionalities allows for tandem reactions, leading to the rapid construction of complex heterocyclic structures.

Development of Highly Enantioselective Synthesis Routes for Chiral Butynols

The presence of a stereocenter at the carbon bearing the hydroxyl group in butynol (B8639501) derivatives makes the development of enantioselective synthetic routes a critical area of research. The synthesis of optically active secondary alcohols through asymmetric hydrogenation of ketones is a well-established and environmentally benign process. nih.gov

One of the most effective methods for achieving high enantioselectivity is through catalytic asymmetric hydrogenation. Rhodium complexes with chiral phosphine (B1218219) ligands have shown exceptional efficiency in the hydrogenation of various unsaturated substrates, including those leading to chiral γ-butyrolactones. nih.govresearchgate.net The principles of these catalytic systems can be adapted for the asymmetric synthesis of this compound.

Another promising approach is the asymmetric addition of alkynes to aldehydes or ketones. organic-chemistry.org The use of chiral ligands, such as N-methylephedrine, in conjunction with metal catalysts like zinc triflate, can facilitate the enantioselective formation of propargyl alcohols. organic-chemistry.org Cooperative catalysis, for example using a combination of a chiral copper complex and an achiral borinic acid, has been shown to be highly effective for the asymmetric propargylic substitution of ketone enolates with propargylic alcohol derivatives. acs.org Future research will likely focus on refining these catalytic systems to achieve even higher levels of enantioselectivity and broader substrate scope for compounds like this compound.

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Substrate Type | Key Features | Potential Application for Butynol Synthesis |

| Rh/ZhaoPhos | γ-Butenolides | High conversion and enantioselectivity | Asymmetric hydrogenation of a corresponding α,β-unsaturated ketone precursor. |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Aldehydes and Terminal Alkynes | Use of an inexpensive chiral additive | Direct enantioselective alkynylation of 2-methylbenzaldehyde. |

| B/Cu Cooperative Catalysis | Ketone Enolates and Propargylic Acetates | High yields and enantioselectivities under mild conditions | Enantioselective functionalization of the butynol backbone. |

Investigation of Butynol Derivatives for Specialized Material Science Applications

The alkyne functionality in this compound and its derivatives is a key feature for their application in material science. Alkynes are versatile building blocks for the synthesis of functional polymers and materials due to their ability to participate in a variety of polymerization and modification reactions. numberanalytics.commdpi.com

One significant area of interest is the development of alkyne-based polymers. The polymerization of alkyne monomers can lead to materials with unique electronic and optical properties. numberanalytics.commdpi.com Derivatives of this compound could be incorporated into polymer backbones through techniques like click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to create novel materials with tailored properties. mdpi.com

Furthermore, the functionalization of existing materials with alkyne-containing molecules is a rapidly growing field. For example, cellulose (B213188) fibers can be functionalized with alkynes to create "click-ready" biocompatible materials. acs.orgnih.gov These modified fibers can then be further derivatized with a wide range of molecules, opening up applications in areas such as sensing, drug delivery, and advanced composites. The ortho-methylphenyl group in this compound could impart specific properties, such as altered solubility or thermal stability, to these materials.

Aryl-substituted heteroarenes, which can be synthesized from butynol precursors, are also important in the development of functional materials with interesting optoelectronic properties. researchgate.net

Sustainable and Green Chemistry Approaches in Butynol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound and its derivatives, several sustainable strategies are being explored.

The use of greener and more sustainable solvents is another key aspect. Research into metal-free reactions in environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for the functionalization of alkynes is a step in this direction. rsc.org Additionally, performing reactions in water, where possible, is a highly desirable goal of green chemistry. acs.orgnih.gov

Furthermore, synthetic strategies that maximize atom economy are being prioritized. nih.gov One-pot reactions and tandem catalytic processes that minimize the number of synthetic steps and purification stages are crucial for reducing waste and energy consumption. The development of such efficient synthetic protocols for aryl-substituted butynols will be a key area of future research.

Table 2: Green Chemistry Approaches in Alkyne Synthesis

| Green Chemistry Principle | Approach | Example | Relevance to Butynol Synthesis |

| Use of Catalysis | Recyclable catalysts (e.g., supported nanoparticles) | Nano-Ag/graphitic carbon nitride for alkyne halogenation. nih.gov | Development of reusable catalysts for the synthesis and functionalization of this compound. |

| Use of Renewable Feedstocks | Derivatization of bio-based materials | Alkyne-functionalized cellulose fibers. acs.orgnih.gov | Potential for using butynol derivatives to modify renewable polymers. |

| Use of Safer Solvents and Auxiliaries | Replacement of hazardous solvents | 2-Methyltetrahydrofuran (2-MeTHF) as a greener alternative. rsc.org | Employing safer solvents in the synthesis and reactions of the target compound. |

| Atom Economy | One-pot reactions | Metal-free oxidative C(sp)-H functionalization of alkynes. rsc.org | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methylphenyl)but-3-YN-1-OL, and how do reaction conditions influence yield?

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR: The propargyl alcohol’s hydroxyl proton appears as a broad peak (~2–3 ppm), while the alkyne proton is absent (terminal alkynes are NMR-silent). Aromatic protons from the 2-methylphenyl group split into distinct multiplet patterns (6.5–7.5 ppm). Use DEPT-135 to confirm CH₂ and CH₃ groups.

- X-ray Crystallography: Refinement via SHELXL (e.g., integrating anisotropic displacement parameters) resolves bond-length discrepancies between the alkyne (C≡C: ~1.20 Å) and phenyl groups. Validate using the SHELX suite for high-resolution data (<1.0 Å) to avoid overfitting .

Advanced Research Questions

Q. How do steric effects from the 2-methylphenyl group influence reaction pathways in transition-metal-catalyzed transformations?

Q. What strategies mitigate competing side reactions (e.g., alkyne polymerization) during synthesis?

Methodological Answer:

- Additive Screening: Introduce 1,4-benzoquinone (radical scavenger) or TEMPO to inhibit alkyne oligomerization.

- Low-Temperature Protocols: Conduct reactions at –78°C (dry ice/acetone bath) to stabilize reactive intermediates, as demonstrated in oxalyl chloride-mediated oxidations .

- In Situ Monitoring: Use FTIR to track alkyne consumption (C≡C stretch at ~2100 cm⁻¹) and adjust reagent stoichiometry dynamically.

Q. How can HRMS and HPLC resolve contradictions in reported byproduct profiles?

Q. Why do catalytic hydrogenation studies report conflicting selectivity for alkyne reduction?

Critical Analysis:

- Catalyst Surface Geometry: Ligand-free Pd nanoparticles favor full hydrogenation, while ligand-stabilized systems (e.g., PVP-Pd) preserve the alkyne. Cross-reference TEM data to confirm nanoparticle size (<5 nm enhances selectivity) .

- Solvent Polarity: Nonpolar solvents (hexane) reduce Pd surface accessibility, increasing partial hydrogenation. Contrast with polar solvents (DMF), which stabilize intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.